Dasotraline hydrochloride

ADHD Pharmacokinetics Sustained Release

Dasotraline hydrochloride (SEP-225289) is a triple reuptake inhibitor (DAT IC50=4 nM, NET IC50=6 nM, SERT IC50=11 nM) with a uniquely long elimination half-life (47-77 h) and slow absorption (Tmax 10-12 h). This profile enables stable, once-daily plasma concentrations, low abuse liability, and a well-characterized dose-dependent DAT occupancy (33-49% at 8-16 mg). Ideal for CNS disorder research, including ADHD and binge eating disorder. - Stable 24-h plasma levels with once-daily dosing - Significantly lower drug liking scores vs. methylphenidate (P<0.001) - Reduces binge eating days (-3.74 vs. placebo -2.75; P<0.0001) and promotes ≥5% weight loss in 45.3% of obese patients

Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
CAS No. 1310676-34-6
Cat. No. B023448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasotraline hydrochloride
CAS1310676-34-6
Synonymstrans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride; 
Molecular FormulaC16H16Cl3N
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
InChIInChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
InChIKeyYKXHIERZIRLOLD-DFIJPDEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dasotraline Hydrochloride: Long-Acting Triple Reuptake Inhibitor


Dasotraline hydrochloride (SEP-225289 hydrochloride) is a triple reuptake inhibitor that blocks dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with IC50 values of 4, 6, and 11 nM, respectively . It is a stereoisomer of the active metabolite of sertraline and acts as a dual dopamine/norepinephrine reuptake inhibitor (DNRI) in vivo [1]. Uniquely, relative to standard ADHD medications, dasotraline exhibits a slow absorption profile and an extended elimination half-life of 47–77 hours, enabling stable plasma concentrations over a 24-hour dosing interval with once-daily administration [2].

Dasotraline Hydrochloride: Pharmacokinetic Differentiation


Dasotraline hydrochloride is not interchangeable with other ADHD or BED pharmacotherapies due to its unique combination of a balanced triple reuptake inhibition profile, an extended half-life (47–77 hours), and a slow absorption rate (Tmax 10–12 hours) [1]. These properties result in a distinct, stable plasma concentration profile that cannot be replicated by compounds with shorter half-lives (e.g., methylphenidate, t½ 2–4 hours; atomoxetine, t½ 5–22 hours) or different transporter selectivity profiles [2]. Consequently, substituting dasotraline with a standard DNRI or stimulant would alter the duration of therapeutic effect, the risk of abuse liability, and the pharmacodynamic impact on monoamine systems.

Dasotraline Hydrochloride: Comparative Evidence


Half-Life Differentiation from Standard ADHD Medications

Dasotraline hydrochloride demonstrates a terminal elimination half-life of 47–77 hours, significantly longer than the half-lives of standard ADHD medications methylphenidate (2–4 hours), lisdexamfetamine (active d-amphetamine half-life ~10–11 hours), and atomoxetine (5.2 hours in extensive metabolizers) [1]. This extended half-life enables stable plasma concentrations over a 24-hour dosing interval with once-daily dosing, supporting continuous therapeutic effect without the peaks and troughs associated with shorter-acting agents [2].

ADHD Pharmacokinetics Sustained Release

DAT Occupancy vs. Methylphenidate

In a PET study, dasotraline hydrochloride at oral doses of 8 mg, 12 mg, and 16 mg achieved mean dopamine transporter (DAT) occupancies of 33%±11%, 44%±4%, and 49%±7%, respectively . In contrast, oral methylphenidate at a 60 mg dose produced a DAT occupancy of 60%±11% [1]. Dasotraline achieves clinically meaningful DAT occupancy at lower peak occupancy levels, which may contribute to its reduced abuse liability profile.

Transporter Occupancy PET Imaging DAT

Abuse Liability: Lower Drug Liking vs. Methylphenidate

In a double-blind, placebo- and active-controlled human abuse liability study in recreational stimulant users, dasotraline hydrochloride doses of 8 mg, 16 mg, and 36 mg were associated with significantly lower "drug liking" Visual Analog Scale (VAS) scores compared to methylphenidate 40 mg and 80 mg (P<0.001 for 8 mg and 16 mg; P<0.01 for 36 mg) [1]. Dasotraline 8 mg and 16 mg were indistinguishable from placebo across all pharmacodynamic measures of abuse potential [2].

Abuse Liability CNS Safety Drug Liking VAS

Binge Eating Disorder Efficacy

In a 12-week, placebo-controlled, flexible-dose study (SEP360-221) in adults with moderate-to-severe binge eating disorder (BED), dasotraline hydrochloride (4–8 mg/day) reduced the number of binge eating days per week by -3.74 compared to -2.75 for placebo (P<0.0001; effect size = 0.74) [1]. Additionally, dasotraline demonstrated statistically significant improvements on all key secondary endpoints, including the Clinical Global Impression of Severity (CGI-S), Yale-Brown Obsessive Compulsive Scale Modified for Binge Eating (Y-BOCS-BE), and the percent of subjects achieving four-week cessation from binge eating [2].

Binge Eating Disorder BED Clinical Trial

Transporter Selectivity vs. Desmethylsertraline

Dasotraline hydrochloride exhibits preferential inhibition of DAT (IC50 = 3–4 nM) and NET (IC50 = 4–6 nM) relative to SERT (IC50 = 11–15 nM) [1]. In contrast, its close structural analog desmethylsertraline shows a more balanced inhibition profile with Ki values of 76 nM for SERT, 420 nM for NET, and 440 nM for DAT [2]. Dasotraline is approximately 25× more potent at DAT and 105× more potent at NET than desmethylsertraline, while maintaining comparable or greater SERT potency.

Transporter Binding DAT NET SERT Selectivity

Weight Reduction in Binge Eating Disorder

In a post-hoc analysis of the SEP360-221 BED study, among obese patients (BMI ≥30) completing 12 weeks of treatment, weight reduction of ≥5% was observed in 45.3% of dasotraline-treated patients compared to only 4.1% of placebo-treated patients [1]. Weight reduction of ≥10% was observed in approximately 13.7% of dasotraline-treated patients versus none on placebo. Mean weight change in completers was -6.2 kg for dasotraline vs. +0.3 kg for placebo among combined obesity classes I–III [1].

Weight Loss BED Obesity

Dasotraline Hydrochloride: Research Applications


ADHD Research with Sustained Dosing

Dasotraline hydrochloride's 47–77 hour half-life and slow absorption profile enable stable plasma concentrations over 24 hours, making it ideal for research protocols requiring continuous, once-daily dosing without the peaks and troughs of stimulants [1]. Its low abuse liability, demonstrated by significantly lower drug liking scores compared to methylphenidate (P<0.001), further supports its use in studies where minimizing abuse potential is critical [2].

Binge Eating Disorder: Symptom and Weight Reduction

In BED research, dasotraline hydrochloride provides a unique dual action: it significantly reduces binge eating days per week (-3.74 vs. placebo -2.75; P<0.0001) and promotes clinically meaningful weight loss (≥5% weight reduction in 45.3% of obese patients) [3]. This combination of efficacy on both behavioral and metabolic outcomes distinguishes dasotraline from other BED pharmacotherapies and supports its use in studies investigating the link between BED, obesity, and cardiometabolic health.

DAT/NET Occupancy Mechanistic Studies

Dasotraline hydrochloride's dose-dependent DAT occupancy (33% at 8 mg, 44% at 12 mg, 49% at 16 mg) provides a well-characterized pharmacodynamic benchmark for PET imaging studies . Its preferential inhibition of DAT and NET over SERT (IC50: DAT 3 nM, NET 4 nM, SERT 15 nM) allows researchers to isolate catecholaminergic effects with minimal serotonergic confounding, making it a valuable tool for investigating the neurobiology of attention, motivation, and reward [4].

Comparative Pharmacology vs. Desmethylsertraline

For researchers investigating structure-activity relationships among monoamine transporter inhibitors, dasotraline hydrochloride offers a stark pharmacological contrast to its close structural analog desmethylsertraline. Dasotraline is approximately 110× more potent at DAT and 70× more potent at NET, while maintaining similar SERT potency [5]. This difference enables precise exploration of the functional consequences of shifting transporter selectivity within the same chemical scaffold.

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